

Raf265: A Potent Dual Inhibitor of Raf Kinases and VEGFR2

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of **Raf265** (also known as CHIR-265), a potent small molecule inhibitor. This document summarizes key experimental data, details the methodologies used, and visualizes its mechanism of action within relevant signaling pathways.

Raf265 is a novel, orally bioavailable small molecule that demonstrates significant inhibitory activity against both Raf serine/threonine kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.[1][2] This dual-inhibitor profile makes Raf265 a compound of interest for cancer therapy, as it can simultaneously target tumor cell proliferation through the Raf/MEK/ERK signaling pathway and tumor angiogenesis by blocking the VEGF signaling cascade.[3][4]

Selectivity Profile of Raf265

The inhibitory activity of **Raf265** has been characterized against a panel of kinases, revealing a high affinity for Raf family members and VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various biochemical and cell-based assays.



Target Kinase	Assay Type	IC50 / EC50 (nM)	Reference
B-Raf (wild-type)	Biochemical	70	[5]
B-Raf (V600E mutant)	Biochemical	0.5 - 140	[1][5]
C-Raf	Biochemical	3 - 19	[5][6]
VEGFR2	Biochemical	<100	[1]
VEGFR2	Cell-based (EC50)	30 - 190	[1][6]
c-Kit	Biochemical	<100	[1]
c-Kit	Cell-based (EC50)	1100	[1]
PDGFRβ	Biochemical	<100	[1]
PDGFRβ	Cell-based (EC50)	790	[1]

As the data indicates, **Raf265** is a potent inhibitor of both wild-type and mutant B-Raf, as well as C-Raf, with IC50 values in the low nanomolar range.[5][6] Notably, it demonstrates significant potency against the B-Raf V600E mutant, a common driver mutation in melanoma. [5] Furthermore, **Raf265** effectively inhibits VEGFR2 phosphorylation.[6] While it shows activity against other kinases like c-Kit and PDGFRβ in biochemical assays, the cellular potency is considerably lower, suggesting a degree of selectivity for the Raf kinases and VEGFR2.[1]

Mechanism of Action: Dual Pathway Inhibition

Raf265 exerts its anti-cancer effects by targeting two critical signaling pathways involved in tumor growth and survival: the Raf/MEK/ERK (MAPK) pathway and the VEGF signaling pathway.

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, this pathway is constitutively activated due to mutations in upstream components like Ras or B-Raf.[1] By inhibiting B-Raf and C-Raf, **Raf265** blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells with a mutated B-Raf.[6]

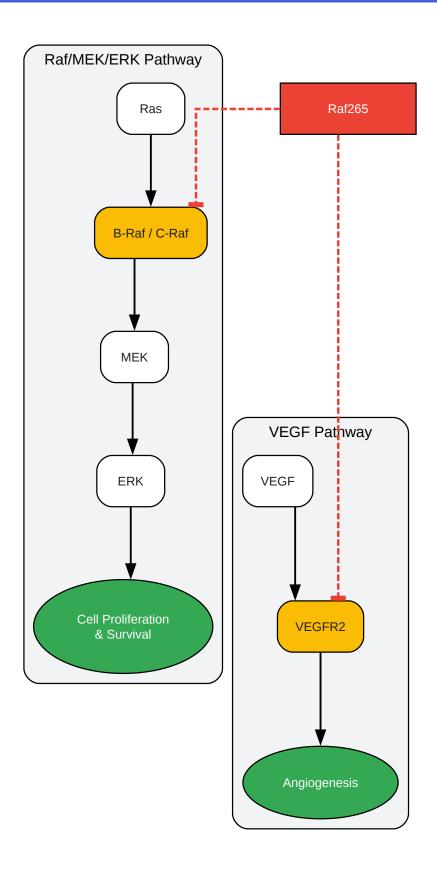






Simultaneously, **Raf265** inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] This is achieved by targeting VEGFR2, the primary receptor for VEGF.[4] Inhibition of VEGFR2 blocks the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thus preventing the growth of new blood vessels into the tumor.[2]





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Figure 1. Mechanism of action of Raf265.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Raf265**'s selectivity profile.

Biochemical Raf Kinase Assay (Radiolabel-based)

This assay measures the ability of Raf265 to inhibit the phosphorylation of MEK by Raf kinase.

- Reaction Setup: In a polypropylene plate, combine recombinant Raf kinase and its substrate, MEK, at twice their final concentrations in assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT).[6]
- Inhibitor Addition: Add **Raf265**, diluted in 100% DMSO, to the wells containing the Raf/MEK mixture. Include a control with DMSO alone.[6]
- Reaction Initiation: Start the kinase reaction by adding [y-33P]ATP diluted in assay buffer.
- Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature.[6]
- Reaction Termination: Stop the reaction by adding an EDTA solution.
- Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated MEK. Wash the filter plate to remove unincorporated [γ-³³P]ATP. After drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.[6]

Cell-Based VEGFR2 Phosphorylation Assay (ELISA)

This assay quantifies the inhibition of VEGF-induced VEGFR2 autophosphorylation in intact cells.

- Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate media.[1]
- Compound Incubation: Pre-incubate the cells with varying concentrations of Raf265 to allow for target binding.[1]

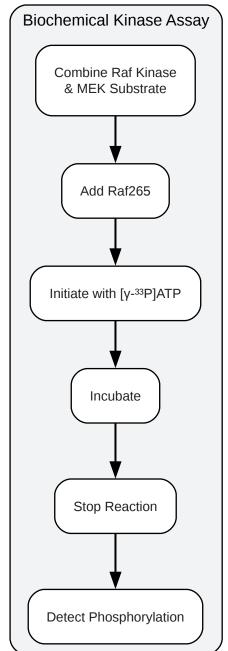


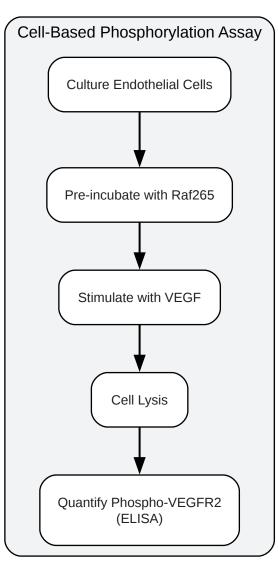




- Cell Stimulation: Stimulate the cells with VEGF-A to induce VEGFR2 autophosphorylation.[1]
- Cell Lysis: Lyse the cells to release the cellular proteins.
- ELISA: Quantify the amount of phosphorylated VEGFR2 in the cell lysates using a sandwich ELISA. This involves capturing total VEGFR2 and detecting the phosphorylated form with a specific antibody.[1]
- Data Analysis: Determine the dose-dependent inhibition of VEGFR2 phosphorylation by Raf265.[1]







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Figure 2. General experimental workflows.

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